1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Medicinal chemistry Lipophilicity profiling Drug-likeness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202978-13-9) is a synthetic, small-molecule urea derivative with a molecular formula of C20H21N3O4 and a molecular weight of approximately 367.4 g/mol. The compound features a benzo[d][1,3]dioxol-5-yl group linked via a urea bridge to a 1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl scaffold.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 1202978-13-9
Cat. No. B2375890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1202978-13-9
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H21N3O4/c1-2-19(24)23-9-3-4-13-5-6-14(10-16(13)23)21-20(25)22-15-7-8-17-18(11-15)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H2,21,22,25)
InChIKeyADGHWKXMAFWDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202978-13-9) Requires Careful Comparator-Based Selection for Targeted Research


1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202978-13-9) is a synthetic, small-molecule urea derivative with a molecular formula of C20H21N3O4 and a molecular weight of approximately 367.4 g/mol . The compound features a benzo[d][1,3]dioxol-5-yl group linked via a urea bridge to a 1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl scaffold. This specific arrangement places the urea linker at the 7-position of the tetrahydroquinoline ring and incorporates a propionyl N-acyl substituent. While the broader tetrahydroquinolinyl urea class has been investigated for Vanilloid Receptor 1 (VR1/TRPV1) antagonism [1], the precise pharmacological profile and selectivity fingerprint for this specific compound remain largely unreported in the primary literature, necessitating an evidence-driven evaluation against its closest structural analogs for any procurement or experimental decision.

Why Generic Substitution of Tetrahydroquinolinyl Urea Derivatives, Like CAS 1202978-13-9, Fails Without Precise Comparative Evidence


Substitution among tetrahydroquinolinyl urea derivatives is precarious due to the profound impact that minor structural modifications have on biological target engagement and selectivity. The patent literature for this chemotype reveals that changes to the N-acyl group on the tetrahydroquinoline and the urea substitution pattern are critical determinants of VR1 antagonistic potency, with small alterations leading to significant differences in in vitro activity [1]. Furthermore, a closely related analog within the benzodioxole-tetrahydroquinoline urea series has been reported as an epoxide hydrolase (sEH) inhibitor with a Ki of 1.40 nM [2], demonstrating that a shift in functional group can redirect the pharmacological mechanism entirely. Without head-to-head comparative data on target affinity, selectivity, and metabolic stability, substituting the 1-propionyl-7-yl derivative for a 1-isobutyryl, 1-acetyl, or 6-yl positional isomer risks invalidating experimental results and incurring significant sunk costs in probe discovery or assay development.

Product-Specific Quantitative Evidence Guide for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202978-13-9) Against Closest Analogs


Comparative Molecular Property Differentiation: Propionyl vs. Isobutyryl Analogs and the Impact on Lipophilicity

The target compound (CAS 1202978-13-9) possesses a molecular weight (MW) of 367.4 g/mol and a molecular formula of C20H21N3O4 . Its closest commercially-available analog, the 1-isobutyryl derivative (CAS 1203051-93-7), has a higher MW of 381.4 g/mol and a formula of C21H23N3O4 . The quantified difference of +14.0 g/mol and an additional CH2 unit for the isobutyryl analog represents a branch-point methyl group that increases steric bulk and lipophilicity (estimated ΔclogP ≈ +0.5), which is predicted to influence membrane permeability and metabolic stability. No experimental LogP or LogD data have been published for either compound.

Medicinal chemistry Lipophilicity profiling Drug-likeness

Scaffold Isomerism and Its Predicted Impact on Pharmacophore Topology: 7-yl vs. 6-yl Urea Linkage

The target compound (CAS 1202978-13-9) features the urea linker at the 7-position of the 1,2,3,4-tetrahydroquinoline core. A positional isomer, 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, places the same urea linkage at the 6-position. While no comparative biological data are available, the patent literature on tetrahydroquinolinyl urea VR1 antagonists demonstrates a strong preference for specific substitution vectors, with the 7-position substitution pattern being extensively exemplified in active analogs [1]. The 6-yl isomer represents a less-explored vector that may present a distinct dihedral angle between the urea and tetrahydroquinoline rings, potentially altering target engagement.

Scaffold design Pharmacophore mapping Positional isomerism

Functional Group Disparity at the Active Site: Propionyl Amide vs. Propylsulfonamide Analogs and Predicted Target Engagement

The target compound incorporates a propionyl amide group on the tetrahydroquinoline nitrogen. A directly analogous compound, 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203376-27-5), replaces this amide with a propylsulfonamide group . This substitution alters the N-substituent from a planar, conjugated amide to a tetrahedral sulfonamide with distinct hydrogen-bonding properties and a significantly higher molecular weight (417.5 vs. 367.4 g/mol). In the wider class of tetrahydroquinolinyl ureas, such N-acyl to N-sulfonyl changes are known to dramatically shift VR1 antagonistic potency and selectivity profiles [1], although no direct comparative data for these two exact compounds exist.

Medicinal chemistry Target engagement Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1202978-13-9) Based on Comparative Evidence


Biochemical Probe for VR1/TRPV1 Structure-Activity Relationship Studies Requiring a Defined 7-Substituted, N-Propionyl Scaffold

Given that the tetrahydro-quinolinyl urea chemotype is a validated scaffold for Vanilloid Receptor 1 (VR1) antagonism [1], CAS 1202978-13-9 serves as a specific SAR probe to define the contribution of the N-propionyl group and the 7-yl urea linkage to receptor activity. Its use is justified when the experimental goal is to compare the impact of N-acyl chain length (e.g., propionyl vs. acetyl or isobutyryl) on potency and selectivity, a key determinant in the lead optimization phase of VR1-targeted programs for urological and pain disorders. [1]

In Vitro ADME Comparator to Elucidate the Role of N-Acyl Lipophilicity in Tetrahydroquinoline Clearance

The compound's lower molecular weight and calculated lipophilicity, relative to its isobutyryl analog (CAS 1203051-93-7) , position it as a comparator in in vitro ADME panels. By measuring microsomal stability and CYP inhibition in parallel for both the propionyl and isobutyryl derivatives, discovery teams can directly deconvolve the metabolic vulnerability introduced by a single branching methyl group on the N-acyl substituent, guiding future compound design. [1]

Negative Control or Orthogonal Pharmacophore for Epoxide Hydrolase (sEH) Target Engagement Studies

A structurally related compound from the benzodioxole-tetrahydroquinoline urea series has been identified as a potent sEH inhibitor with a Ki of 1.40 nM [2]. The target compound, with its unique N-propionyl-7-yl substitution, can be deployed as a selectivity control or orthogonal chemotype to investigate off-target liabilities or to confirm target specificity in cellular and biochemical sEH assays. [2]

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